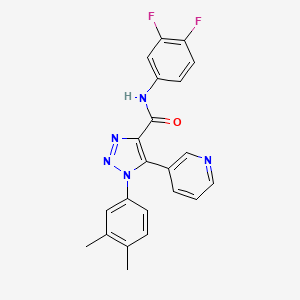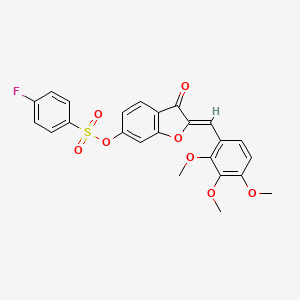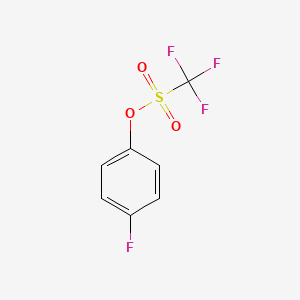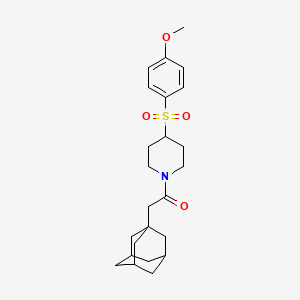
N-(3,4-difluorophenyl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-difluorophenyl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring, a pyridine moiety, and substituted phenyl groups. The presence of fluorine atoms and methyl groups further enhances its chemical properties, making it a valuable subject for study in medicinal chemistry, materials science, and other disciplines.
准备方法
The synthesis of N-(3,4-difluorophenyl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is often formed through a cycloaddition reaction between an azide and an alkyne. This reaction is typically carried out under copper-catalyzed conditions (CuAAC) to yield the 1,2,3-triazole core.
Substitution Reactions: The phenyl groups are introduced through substitution reactions, where appropriate halogenated precursors are reacted with nucleophiles to form the desired substituted phenyl rings.
Coupling Reactions: The pyridine moiety is introduced through coupling reactions, such as Suzuki or Heck coupling, to attach the pyridine ring to the triazole core.
Final Assembly: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.
化学反应分析
N-(3,4-difluorophenyl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can target the triazole ring or the pyridine moiety, leading to the formation of partially or fully reduced derivatives.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The carboxamide group can undergo hydrolysis to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).
科学研究应用
N-(3,4-difluorophenyl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Materials Science: The compound’s chemical properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials. Its ability to undergo various chemical reactions allows for the creation of functionalized materials with specific properties.
Biological Research: The compound is used as a tool in biological research to study cellular processes and molecular interactions. Its ability to modulate specific pathways makes it valuable for investigating the mechanisms of disease and identifying potential therapeutic targets.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial applications, including the synthesis of specialty chemicals and the development of new catalysts.
作用机制
The mechanism of action of N-(3,4-difluorophenyl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and affecting cellular processes. For example, in medicinal chemistry, the compound may inhibit the activity of specific enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The presence of fluorine atoms and the triazole ring enhances its binding affinity and specificity, making it a potent modulator of biological activity.
相似化合物的比较
N-(3,4-difluorophenyl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
N-(3,4-difluorophenyl)-1-(3,4-dimethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide: This compound has a similar structure but with the pyridine ring attached at a different position, leading to variations in its chemical and biological properties.
N-(3,4-difluorophenyl)-1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide: Another similar compound with the pyridine ring attached at a different position, affecting its reactivity and interactions with biological targets.
N-(3,4-difluorophenyl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid:
The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which confer distinct chemical and biological properties.
属性
IUPAC Name |
N-(3,4-difluorophenyl)-1-(3,4-dimethylphenyl)-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N5O/c1-13-5-7-17(10-14(13)2)29-21(15-4-3-9-25-12-15)20(27-28-29)22(30)26-16-6-8-18(23)19(24)11-16/h3-12H,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTCAPDPGDORKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)F)C4=CN=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3007697.png)
![2-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]benzamide](/img/structure/B3007698.png)
![7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3007699.png)
![6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)nicotinamide](/img/structure/B3007701.png)



![2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B3007708.png)
![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B3007709.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-8-((diisobutylamino)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B3007710.png)
![N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide](/img/structure/B3007713.png)
![5-[4-(dimethylamino)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3007717.png)

